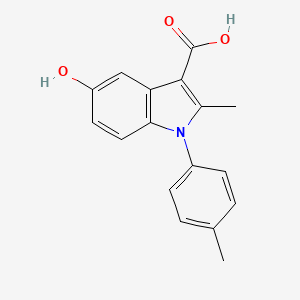

5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-10-3-5-12(6-4-10)18-11(2)16(17(20)21)14-9-13(19)7-8-15(14)18/h3-9,19H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKFRLSSBVEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde as starting materials . The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and proceeds under reflux conditions to yield the desired indole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

Derivatization of the Carboxylic Acid Group

The carboxylic acid participates in coupling reactions to form amides, hydrazides, and esters. Key examples include:

Amide Formation

Activation of the carboxylic acid with 1,1′-carbonyldiimidazole (CDI) enables nucleophilic substitution with amines:

The reaction proceeds via an imidazolide intermediate, with yields dependent on the nucleophilicity of the amine .

Esterification

Re-esterification with alcohols under acidic conditions produces modified esters:

| Alcohol | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H2SO4 | Reflux (6 h) | Methyl ester | 78% |

Modification of the Hydroxyl Group

The 5-hydroxy group undergoes alkylation and acylation, though steric hindrance from adjacent substituents limits reactivity.

Etherification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K2CO3, DMF, 80°C | 5-Benzyloxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid | 60% |

Acetylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, rt (2 h) | 5-Acetoxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid | 88% |

Electrophilic Substitution on the Indole Ring

The indole core undergoes regioselective electrophilic substitution, with reactivity directed by the electron-donating 4-methylphenyl group:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | C4 | 4-Nitro-5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid | 45% |

| Bromination | Br2, AcOH | C6 | 6-Bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid | 52% |

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group:

| Conditions | Product | Yield |

|---|---|---|

| H2SO4, 150°C (3 h) | 5-Hydroxy-2-methyl-1-(4-methylphenyl)indole | 90% |

Metal-Catalyzed Coupling Reactions

The indole ring participates in palladium-catalyzed cross-coupling reactions:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | 5-Hydroxy-2-methyl-1-(4-methylphenyl)-3-(aryl)indole | 75% |

Key Reactivity Trends

-

Acid Strength : The carboxylic acid (pKa ~4.5) is more acidic than the hydroxyl group (pKa ~10), enabling selective deprotonation .

-

Steric Effects : The 4-methylphenyl group at N1 hinders reactions at C2 and C3 positions.

-

Electronic Effects : Electron-donating substituents direct electrophilic substitution to C4 and C6 .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals and agrochemicals. Experimental protocols emphasize the use of CDI for amide formation and basic hydrolysis for ester cleavage .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that derivatives of indole-3-carboxylic acids, including 5-hydroxy derivatives, exhibit strong antioxidant activity. These compounds can protect against oxidative stress, which is implicated in various neurodegenerative diseases. A study highlighted the neuroprotective effects of indole derivatives against oxidative stress in cell models, suggesting their potential for treating conditions like Alzheimer's disease .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. In vitro studies demonstrated that it could inhibit lipid peroxidation and reduce neuronal cell death induced by toxic agents. This positions the compound as a candidate for further development in neuroprotective therapies .

Synthetic Routes

The synthesis of 5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid has been optimized through various methodologies, including the use of microwave-assisted synthesis techniques that enhance yield and purity. These methods are crucial for scaling up production for pharmaceutical applications .

Structural Insights

X-ray crystallography and NMR spectroscopy have been employed to elucidate the structural characteristics of this compound, providing insights into its reactivity and interaction with biological targets. Understanding these structural features is essential for designing more effective derivatives with enhanced pharmacological profiles .

Comparative Efficacy Studies

Comparative studies with other known neuroprotective agents have shown that certain derivatives of this compound exhibit superior efficacy in reducing neuronal damage in animal models of stroke and traumatic brain injury. These findings underscore its potential as a lead compound for further drug development .

Data Tables

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid with structurally related indole derivatives:

Key Observations

Substituent Effects on Activity: The 4-methylphenyl group at position 1 in the target compound likely improves lipophilicity and target binding compared to simpler analogs like I3CA . Hydroxy vs.

Synthetic Accessibility :

- Derivatives like 5-methoxyindole-3-carboxylic acid are synthesized via Suzuki coupling and BOC deprotection, a route adaptable to the target compound .

- Halogenated analogs (e.g., 7-chloro derivatives) require stringent safety protocols due to toxicity, limiting their therapeutic use .

The absence of a carboxylic acid group in methyl esters (e.g., ) reduces polarity, highlighting the importance of the 3-COOH moiety for bioactivity .

Analytical Challenges

Biologische Aktivität

5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid, also known by its CAS number 25888-04-4, is an indole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H15NO3

- Molecular Weight : 285.31 g/mol

The presence of both hydroxyl and carboxylic acid functional groups contributes to its biological activity, influencing solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid. Research indicates that it exhibits moderate to good activity against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Membrane Integrity : By integrating into microbial membranes, it can alter permeability and lead to cell lysis.

- Enzyme Inhibition : It may inhibit key metabolic enzymes within pathogens, disrupting their metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Antidepressant Activity : A study focused on indole derivatives, including this compound, showed promising antidepressant-like effects in animal models, suggesting a potential role in treating mood disorders .

- Docking Studies : Computational docking studies have indicated that the compound can effectively bind to various biological targets, which may explain its diverse biological activities .

Q & A

Q. What synthetic methods are recommended for preparing 5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid derivatives?

The synthesis of indole-3-carboxylic acid derivatives typically involves condensation reactions under acidic conditions. For example:

- Method A : Reflux a mixture of 3-formylindole-2-carboxylic acid derivatives (1.1 equiv) with amines or thiazolidinone derivatives (1.0 equiv) in acetic acid (20–100 mL) with sodium acetate (1.0–2.0 equiv) for 3–5 hours. The product is filtered, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid .

- Method B : Use chloroacetic acid and sodium acetate to catalyze the reaction between thiourea derivatives and 3-formylindole-2-carboxylic acid precursors .

Q. How is cytotoxicity evaluated for this compound in breast cancer research?

The MTT assay is the gold standard for assessing cytotoxicity. Key steps include:

- Treating MCF-7 cells with serial dilutions of the compound (e.g., 0.1–100 µM) for 48–72 hours.

- Measuring cell viability via absorbance at 570 nm (formazan product).

- Comparing results to positive controls like cisplatin. For example, ester derivatives (e.g., compound 5d ) showed EC50 values of 4.7 µM against MCF-7 cells, while acids were less potent (>10 µM) .

Q. What stability considerations apply under experimental storage conditions?

No specific stability data exists for this compound, but related indole derivatives are typically stored at –20°C in airtight containers under inert gas (e.g., nitrogen). Stability is influenced by:

- Light sensitivity : Protect from UV exposure.

- Moisture : Use desiccants to prevent hydrolysis.

- pH : Avoid strongly acidic/basic conditions to prevent decarboxylation .

Advanced Research Questions

Q. How can substituent groups be optimized to enhance anti-cancer efficacy?

Structure-Activity Relationship (SAR) studies reveal:

- Ester vs. acid : Ester derivatives (e.g., 5d ) exhibit higher cytotoxicity due to improved membrane permeability.

- Substituent position : A 4-methoxy group on the phenyl ring (compound 5d ) enhances potency (EC50 = 4.7 µM) by increasing electron density and binding affinity to survivin .

- Aliphatic vs. aromatic amines : Cyclic amines improve solubility but may reduce target specificity .

Q. What analytical techniques validate the compound’s mechanism of action in apoptosis pathways?

- Survivin inhibition : Use Western blotting or ELISA to quantify survivin levels in treated MCF-7 cells. A 50% reduction in survivin correlates with caspase-3/7 activation .

- Caspase activation assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC). A 2–3-fold increase indicates apoptosis induction .

- Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase blockage) using propidium iodide staining .

Q. How can contradictions in toxicological data between in vitro and in vivo models be addressed?

- In vitro limitations : MTT assays may overestimate safety (e.g., no toxicity to fibroblasts in vitro, but hepatotoxicity in vivo).

- Mitigation strategies :

- Conduct Ames tests to rule out mutagenicity.

- Use metabolomic profiling (e.g., LC-MS) to identify reactive metabolites.

- Perform repeat-dose toxicity studies in rodents (28 days) to assess liver/kidney function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.